![molecular formula C20H18N2O3S B4183862 N-[4-(4-morpholinylcarbonyl)phenyl]-1-benzothiophene-3-carboxamide](/img/structure/B4183862.png)
N-[4-(4-morpholinylcarbonyl)phenyl]-1-benzothiophene-3-carboxamide
描述
N-[4-(4-morpholinylcarbonyl)phenyl]-1-benzothiophene-3-carboxamide, also known as MBX-8025, is a small molecule drug that has been developed for the treatment of various metabolic disorders. It belongs to the class of selective peroxisome proliferator-activated receptor delta (PPARδ) agonists, which are known to regulate lipid metabolism and glucose homeostasis.
作用机制
N-[4-(4-morpholinylcarbonyl)phenyl]-1-benzothiophene-3-carboxamide exerts its pharmacological effects by selectively activating PPARδ, which is a nuclear receptor that regulates the expression of genes involved in lipid and glucose metabolism. PPARδ activation leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which results in improved metabolic function. In addition, PPARδ activation has anti-inflammatory effects and can improve liver function in animal models of NAFLD.
Biochemical and Physiological Effects:
N-[4-(4-morpholinylcarbonyl)phenyl]-1-benzothiophene-3-carboxamide has been shown to improve lipid and glucose metabolism in animal models of metabolic disorders. Specifically, N-[4-(4-morpholinylcarbonyl)phenyl]-1-benzothiophene-3-carboxamide has been shown to reduce plasma triglycerides, increase high-density lipoprotein (HDL) cholesterol, and improve insulin sensitivity. In addition, N-[4-(4-morpholinylcarbonyl)phenyl]-1-benzothiophene-3-carboxamide has been shown to reduce inflammation and improve liver function in animal models of NAFLD.
实验室实验的优点和局限性
One of the main advantages of N-[4-(4-morpholinylcarbonyl)phenyl]-1-benzothiophene-3-carboxamide is its selectivity for PPARδ, which reduces the risk of off-target effects. In addition, N-[4-(4-morpholinylcarbonyl)phenyl]-1-benzothiophene-3-carboxamide has been shown to have good oral bioavailability and a favorable pharmacokinetic profile. However, one limitation of N-[4-(4-morpholinylcarbonyl)phenyl]-1-benzothiophene-3-carboxamide is its potential for toxicity, particularly in the liver. Therefore, careful monitoring of liver function is necessary in preclinical and clinical studies.
未来方向
N-[4-(4-morpholinylcarbonyl)phenyl]-1-benzothiophene-3-carboxamide has shown promising results in preclinical studies, and several clinical trials are currently underway to evaluate its safety and efficacy in humans. Future research directions for N-[4-(4-morpholinylcarbonyl)phenyl]-1-benzothiophene-3-carboxamide include the development of more potent and selective PPARδ agonists, the evaluation of its effects on other metabolic disorders such as type 2 diabetes and obesity, and the identification of biomarkers that can predict response to treatment. In addition, the potential for combination therapy with other metabolic drugs should be explored.
科学研究应用
N-[4-(4-morpholinylcarbonyl)phenyl]-1-benzothiophene-3-carboxamide has been extensively studied for its potential therapeutic effects on various metabolic disorders, including dyslipidemia, insulin resistance, and non-alcoholic fatty liver disease (NAFLD). Several preclinical studies have shown that N-[4-(4-morpholinylcarbonyl)phenyl]-1-benzothiophene-3-carboxamide can improve lipid and glucose metabolism by activating PPARδ, which regulates the expression of genes involved in fatty acid oxidation and glucose uptake. In addition, N-[4-(4-morpholinylcarbonyl)phenyl]-1-benzothiophene-3-carboxamide has been shown to reduce inflammation and improve liver function in animal models of NAFLD.
属性
IUPAC Name |
N-[4-(morpholine-4-carbonyl)phenyl]-1-benzothiophene-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c23-19(17-13-26-18-4-2-1-3-16(17)18)21-15-7-5-14(6-8-15)20(24)22-9-11-25-12-10-22/h1-8,13H,9-12H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPWSEVXBJJXTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)C3=CSC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。